molecular formula C17H16O2 B8654742 3-phenyl-7-propyl-1-benzofuran-6-ol

3-phenyl-7-propyl-1-benzofuran-6-ol

Cat. No.: B8654742
M. Wt: 252.31 g/mol
InChI Key: PDHJJKVCIGBIIN-UHFFFAOYSA-N
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Preparation Methods

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-phenyl-7-propyl-1-benzofuran-6-ol

InChI

InChI=1S/C17H16O2/c1-2-6-14-16(18)10-9-13-15(11-19-17(13)14)12-7-4-3-5-8-12/h3-5,7-11,18H,2,6H2,1H3

InChI Key

PDHJJKVCIGBIIN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-propyl-3-(2-phenyl-2-oxoethoxy)phenol (9.30 g) in o-phosphoric acid(85%) (93 mL) at room temperature was added over a 45 minutes period phosphorus pentoxide(46.50 g). During this period the reaction mixture was heated several times with a heat gun. After stirring the mixture for 30 minutes the reaction was checked by TLC (to take a little of sample with a capillary and dissolve sample in water and add several drops of ether; elution: 50% methylene chloride in hexane). The reaction mixture was heated again with heat gun if the reaction was not complete. The reaction mixture continued to be stirred for 20 minutes, then was poured into a beaker containing ice. The reaction flask was then rinsed with water and ether, and the washings were added to the beaker. The organic layer was separated, washed with water, dried over MgSO4, and concentrated. Column Chromatography (silica gel 60, 50% methylene chloride in hexane) gave the title compound.
Name
2-propyl-3-(2-phenyl-2-oxoethoxy)phenol
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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